Cas no 2137846-75-2 (2-Oxiraneethanol, α-(3-methylphenyl)-)

2-Oxiraneethanol, α-(3-methylphenyl)-, is a specialized epoxy alcohol derivative characterized by the presence of a reactive oxirane (epoxide) ring and a hydroxyl functional group. This compound is of interest in synthetic organic chemistry due to its bifunctional reactivity, enabling its use as a versatile intermediate in the preparation of polymers, resins, and fine chemicals. The incorporation of a 3-methylphenyl group enhances its hydrophobic properties and potential for tailored modifications. Its epoxide ring allows for ring-opening reactions, facilitating crosslinking or further functionalization, while the hydroxyl group offers additional sites for derivatization. This makes it valuable for applications requiring controlled reactivity and structural diversity in advanced material synthesis.
2-Oxiraneethanol, α-(3-methylphenyl)- structure
2137846-75-2 structure
Product Name:2-Oxiraneethanol, α-(3-methylphenyl)-
CAS No:2137846-75-2
MF:C11H14O2
MW:178.227663516998
CID:5258581
PubChem ID:165439998
Update Time:2025-10-31

2-Oxiraneethanol, α-(3-methylphenyl)- Chemical and Physical Properties

Names and Identifiers

    • 2-Oxiraneethanol, α-(3-methylphenyl)-
    • EN300-375889
    • 1-(3-methylphenyl)-2-(oxiran-2-yl)ethan-1-ol
    • 2137846-75-2
    • Inchi: 1S/C11H14O2/c1-8-3-2-4-9(5-8)11(12)6-10-7-13-10/h2-5,10-12H,6-7H2,1H3
    • InChI Key: RXJYIQJUOXLHNC-UHFFFAOYSA-N
    • SMILES: O1CC1CC(C1=CC=CC(C)=C1)O

Computed Properties

  • Exact Mass: 178.099379685g/mol
  • Monoisotopic Mass: 178.099379685g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 32.8Ų

Experimental Properties

  • Density: 1.134±0.06 g/cm3(Predicted)
  • Boiling Point: 301.6±17.0 °C(Predicted)
  • pka: 14.43±0.20(Predicted)

2-Oxiraneethanol, α-(3-methylphenyl)- Pricemore >>

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Additional information on 2-Oxiraneethanol, α-(3-methylphenyl)-

Introduction to 2-Oxiraneethanol, α-(3-methylphenyl) and Its CAS No. 2137846-75-2

2-Oxiraneethanol, α-(3-methylphenyl), identified by the CAS number 2137846-75-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and chemical biology. This compound belongs to the class of epoxides, which are known for their versatile reactivity and utility in synthetic transformations. The presence of a phenyl ring substituted at the α-position with a hydroxyl group and an epoxy functional group makes this molecule a particularly intriguing subject for research and development.

The chemical structure of 2-Oxiraneethanol, α-(3-methylphenyl) can be represented as a benzene ring with a methyl group at the 3-position and an epoxy ethanol moiety attached to the alpha carbon. This unique arrangement imparts distinct chemical properties that make it a valuable intermediate in the synthesis of various pharmacologically active compounds. The epoxy group is particularly noteworthy, as it can undergo nucleophilic ring-opening reactions, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.

In recent years, there has been a surge in research focused on developing novel epoxy-based compounds for their potential applications in drug discovery. The ability to modify the epoxy group through controlled reactions has opened up new avenues for creating molecules with tailored biological activities. For instance, studies have shown that derivatives of 2-Oxiraneethanol, α-(3-methylphenyl) exhibit promising properties as intermediates in the synthesis of kinase inhibitors, which are crucial in treating various forms of cancer and inflammatory diseases.

The significance of this compound is further underscored by its role in the development of novel therapeutic agents. Researchers have leveraged its reactivity to design molecules that can selectively target specific biological pathways. One notable area of interest has been its application in the synthesis of protease inhibitors, which are essential for managing conditions such as HIV/AIDS and cystic fibrosis. The phenyl ring substitution at the 3-position enhances the lipophilicity of the molecule, making it more suitable for membrane permeability and improving bioavailability.

Moreover, the compound's structural features have made it a candidate for exploring new synthetic methodologies. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, have been employed to introduce additional functional groups onto the benzene ring or to extend the molecular framework. These advancements not only expand the synthetic toolbox but also provide insights into how structural modifications can influence biological activity.

The pharmacological potential of 2-Oxiraneethanol, α-(3-methylphenyl) has also been explored in contexts beyond traditional drug development. Its epoxy group can be utilized to create prodrugs that release active pharmaceutical ingredients under specific physiological conditions. This approach has shown promise in improving drug delivery systems and enhancing therapeutic efficacy.

Recent studies have delved into the mechanistic aspects of how this compound interacts with biological targets. Using computational chemistry techniques, researchers have been able to model its binding interactions with enzymes and receptors at an atomic level. These studies provide critical insights into how structural changes can modulate binding affinity and selectivity, guiding future design iterations.

The industrial relevance of 2-Oxiraneethanol, α-(3-methylphenyl) cannot be overstated. Its synthesis involves well-established chemical processes that ensure scalability and cost-effectiveness. Manufacturers have optimized production protocols to meet the growing demand from pharmaceutical companies conducting preclinical and clinical trials. The compound's stability under various storage conditions further adds to its practicality as an industrial intermediate.

As research continues to uncover new applications for this compound, its importance in medicinal chemistry is likely to grow. The development of innovative synthetic strategies and the exploration of its pharmacological properties will continue to drive advancements in drug discovery. Collaborative efforts between academia and industry are essential to translate these findings into tangible therapeutic benefits for patients worldwide.

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